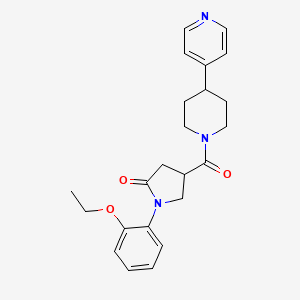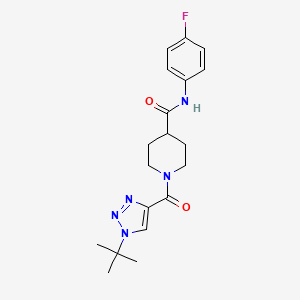![molecular formula C18H24N2O2 B6916016 1-Benzofuran-2-yl-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B6916016.png)
1-Benzofuran-2-yl-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzofuran-2-yl-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone is a complex organic compound that features a benzofuran ring fused with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzofuran-2-yl-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran ring, which can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions. The pyrrolidine moiety is then introduced via a Mannich reaction, where formaldehyde and a secondary amine (methyl(propyl)amine) are used to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzofuran-2-yl-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, where halogens or other substituents are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂)
Major Products:
Oxidation: Formation of benzofuran-2-carboxylic acid
Reduction: Formation of benzofuran-2-ylmethanol
Substitution: Formation of halogenated benzofuran derivatives
Scientific Research Applications
1-Benzofuran-2-yl-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Benzofuran-2-yl-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The benzofuran ring can intercalate with DNA, while the pyrrolidine moiety can interact with neurotransmitter receptors, modulating their activity. This dual interaction can lead to various biological effects, including inhibition of cell proliferation and modulation of neurotransmitter release.
Comparison with Similar Compounds
- **Benzofuran-2-yl-[3-(dimethylamino)methyl]pyrrolidin-1-yl]methanone
- **Benzofuran-2-yl-[3-(ethylamino)methyl]pyrrolidin-1-yl]methanone
Comparison: 1-Benzofuran-2-yl-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in biological assays, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-9-19(2)12-14-8-10-20(13-14)18(21)17-11-15-6-4-5-7-16(15)22-17/h4-7,11,14H,3,8-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYLNCLMRJENJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC1CCN(C1)C(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-1-(3-pyrrolidin-1-ylpyrrolidin-1-yl)propan-1-one](/img/structure/B6915938.png)
![N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B6915940.png)
![5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B6915946.png)
![2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B6915947.png)
![1-[(3-fluorophenyl)methyl]-N-(1-pyrimidin-2-ylpyrazol-4-yl)piperidine-3-carboxamide](/img/structure/B6915955.png)
![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-(1H-indol-4-yl)methanone](/img/structure/B6915968.png)
![6-methyl-N-[2-methyl-4-(4-methylpiperazin-1-yl)butan-2-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6915978.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide](/img/structure/B6915986.png)

![N-[3-(7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane-9-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B6915994.png)
![(1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B6916002.png)
![N-[[2-(2-hydroxyethoxy)phenyl]methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide](/img/structure/B6916008.png)

![2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]acetamide](/img/structure/B6916020.png)
